
N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound and its derivatives are often synthesized using specific condensation catalysis methods. For instance, novel derivatives have been prepared through 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, which is a convenient and rapid method, as identified in compounds related to the research chemical (Yu et al., 2014). These synthetic approaches are crucial for the development of compounds with potential biological activities.
Complexing Properties : Research also highlights the complexing properties of related thiazolidine and acetamide derivatives. For example, the condensation of acetylenedicarboxylate with thioacetamides produces compounds with interesting complexing properties, which can be used in membrane processes as sodium cation carriers (Kosterina et al., 2004).
Pharmacological Investigations
Antibacterial and Antifungal Activities : The antimicrobial properties of thiazolidinone and acetamide derivatives have been extensively investigated. Some derivatives have shown moderate to good activity against both gram-positive and gram-negative bacteria. These studies provide valuable insights into the structure-activity relationships necessary for designing effective antimicrobial agents (Desai et al., 2008).
Potential Anticonvulsant Activities : A series of thiazolidin-4-one derivatives synthesized for pharmacological investigation exhibited notable anticonvulsant activities. Among the tested compounds, specific derivatives emerged as significantly active, demonstrating the potential of these compounds in developing anticonvulsant therapies (Senthilraja & Alagarsamy, 2012).
Anti-inflammatory Properties : Several synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide showed significant anti-inflammatory activity. The chemical structures of these compounds were confirmed through various spectroscopic methods, and their activity was assessed in relevant assays, highlighting the therapeutic potential of these molecules (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-7-4-3-5-9(8(7)2)15-11(17)6-10-12(18)16-13(14)19-10/h3-5,10H,6H2,1-2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAXVYRRIJWZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2704606.png)

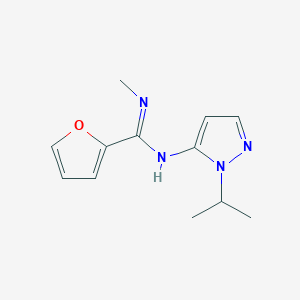

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)
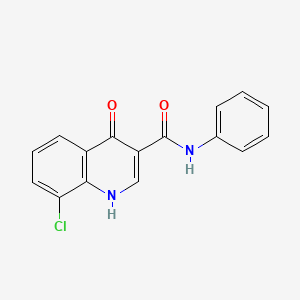
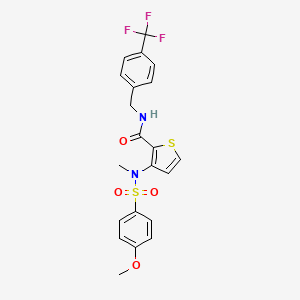
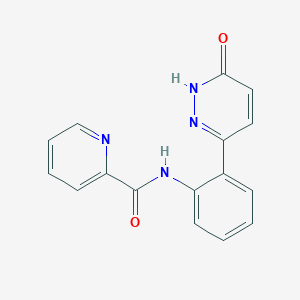
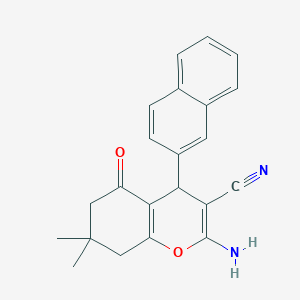
![[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2704620.png)



![Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2704628.png)
